Cas no 2156183-04-7 (3-Cyclopropyl-4-(trifluoroacetamido)butanoic acid)
3-Cyclopropyl-4-(trifluoroacetamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopropyl-4-(trifluoroacetamido)butanoic acid
- 2156183-04-7
- EN300-6990899
- 3-Cyclopropyl-4-(trifluoroacetamido)butanoic acid
-
- Inchi: 1S/C9H12F3NO3/c10-9(11,12)8(16)13-4-6(3-7(14)15)5-1-2-5/h5-6H,1-4H2,(H,13,16)(H,14,15)
- InChI Key: LAGYANUZLFXWNJ-UHFFFAOYSA-N
- SMILES: FC(C(NCC(CC(=O)O)C1CC1)=O)(F)F
Computed Properties
- Exact Mass: 239.07692773g/mol
- Monoisotopic Mass: 239.07692773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66.4Ų
3-Cyclopropyl-4-(trifluoroacetamido)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6990899-0.05g |
3-cyclopropyl-4-(trifluoroacetamido)butanoic acid |
2156183-04-7 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
| Enamine | EN300-6990899-0.1g |
3-cyclopropyl-4-(trifluoroacetamido)butanoic acid |
2156183-04-7 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
| Enamine | EN300-6990899-0.25g |
3-cyclopropyl-4-(trifluoroacetamido)butanoic acid |
2156183-04-7 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
| Enamine | EN300-6990899-0.5g |
3-cyclopropyl-4-(trifluoroacetamido)butanoic acid |
2156183-04-7 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
| Enamine | EN300-6990899-1.0g |
3-cyclopropyl-4-(trifluoroacetamido)butanoic acid |
2156183-04-7 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
| Enamine | EN300-6990899-2.5g |
3-cyclopropyl-4-(trifluoroacetamido)butanoic acid |
2156183-04-7 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
| Enamine | EN300-6990899-5.0g |
3-cyclopropyl-4-(trifluoroacetamido)butanoic acid |
2156183-04-7 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
| Enamine | EN300-6990899-10.0g |
3-cyclopropyl-4-(trifluoroacetamido)butanoic acid |
2156183-04-7 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 |
3-Cyclopropyl-4-(trifluoroacetamido)butanoic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-Cyclopropyl-4-(trifluoroacetamido)butanoic acid
3-Cyclopropyl-4-(trifluoroacetamido)butanoic Acid: A Comprehensive Overview
The compound 3-Cyclopropyl-4-(trifluoroacetamido)butanoic Acid (CAS No. 2156183-04-7) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising applications. In this article, we delve into its chemical properties, synthesis methods, and recent advancements in its utilization.
3-Cyclopropyl-4-(trifluoroacetamido)butanoic Acid is characterized by its complex structure, which includes a cyclopropyl group attached to the third carbon of a butanoic acid backbone. The fourth carbon bears a trifluoroacetamido group, which introduces significant electronic and steric effects. This combination makes the compound highly versatile, as it can participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and antiviral agents.
The synthesis of 3-Cyclopropyl-4-(trifluoroacetamido)butanoic Acid involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have explored various routes, including ring-opening reactions of cyclopropane derivatives and amide formation via coupling reagents. One notable advancement is the use of microwave-assisted synthesis, which has significantly improved reaction yields and reduced reaction times. This approach has been documented in several high-impact journals, underscoring its efficiency and scalability for industrial applications.
In terms of applications, 3-Cyclopropyl-4-(trifluoroacetamido)butanoic Acid has shown promise in the pharmaceutical industry as a precursor for drug candidates targeting infectious diseases. Its ability to modulate enzyme activity makes it an attractive candidate for developing inhibitors against viral proteases. For instance, recent studies have demonstrated its efficacy in inhibiting key enzymes involved in the replication of coronaviruses, including SARS-CoV-2. These findings have sparked interest among researchers worldwide, leading to further investigations into its therapeutic potential.
Beyond pharmaceuticals, 3-Cyclopropyl-4-(trifluoroacetamido)butanoic Acid has also found applications in agrochemicals. Its ability to interact with plant enzymes suggests its potential as a growth regulator or pest control agent. Field trials conducted in controlled environments have shown promising results, with improved crop yields and resistance to environmental stressors. These trials highlight the compound's versatility and its potential to contribute to sustainable agriculture practices.
From a materials science perspective, 3-Cyclopropyl-4-(trifluoroacetamido)butanoic Acid has been explored as a component in advanced polymers and coatings. Its unique electronic properties make it suitable for applications requiring high thermal stability and mechanical strength. Recent breakthroughs in polymer chemistry have enabled the incorporation of this compound into biodegradable materials, offering new possibilities for eco-friendly packaging solutions.
In conclusion, 3-Cyclopropyl-4-(trifluoroacetamido)butanoic Acid (CAS No. 2156183-04-7) is a multifaceted compound with immense potential across diverse industries. Its structural complexity and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, agriculture, and materials science. As ongoing studies continue to uncover new applications and improve synthetic methods, this compound is poised to play a pivotal role in advancing modern science and technology.
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